molecular formula C10H16O3 B1360694 7-Cyclopropyl-7-oxoheptanoic acid CAS No. 34131-41-4

7-Cyclopropyl-7-oxoheptanoic acid

Cat. No. B1360694
CAS RN: 34131-41-4
M. Wt: 184.23 g/mol
InChI Key: TXAAUKKBIMJGHY-UHFFFAOYSA-N
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Description

7-Cyclopropyl-7-oxoheptanoic acid is a compound with the molecular weight of 184.24 . It is a light yellow solid and its IUPAC name is this compound . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 three-membered ring .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds presents significant challenges for any synthetic chemist . The cyclopropane motif can be introduced through various cyclopropanation techniques . Transition-metal-catalysed C–C bond formation at cyclopropanes, including cross-coupling with cyclopropyl nucleophiles or electrophiles, has been summarized . A specific synthesis method for 7-oxoheptanoic acid involves extraction with ethyl acetate, anhydrification with Na2S04, and removal of the solvent in vacuo .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Cyclopropanes are important in the field of chemical synthesis . Enantioselective methods for the ring opening of cyclopropanes have been developed . These methods are based on the reaction of nonchiral cyclopropanes and (dynamic) kinetic resolutions and asymmetric transformations of chiral substrates .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . Its molecular weight is 184.24 , and it has an InChI code of 1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, closely related to 7-cyclopropyl-7-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a crucial intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984).
  • Conversion Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate has been effectively monitored by gas chromatography. This process is vital for the synthesis of prostaglandins using three-component coupling methods (Wakharkar, Biswas, Borate & Ponde, 1994).

Pharmaceutical Applications

  • Synthesis of Antibacterial Agents : Research shows the synthesis of various 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, similar in structure to this compound, which exhibit antibacterial properties (Miyamoto, Egawa, Shibamori & Matsuraoto, 1987).

Chemical Structure and Properties

  • Stereochemistry of Gem-Dihalocyclopropanes : Studies on gem-dihalogenocyclopropanes, which are structurally related to this compound, have contributed to understanding their stereochemistry. This research provides insights into the absolute configuration of these compounds by X-ray methods (Ziyat, Ait Itto, Ait Ali, Karim, Riahi & Daran, 2002).

Role in Synthesis of Other Compounds

  • Synthesis of Ethyl 5-Oxoheptanoate : Research includes the synthesis of 5-oxoheptanoic acid or its esters, which are similar to this compound, and have been used as precursors in alternative procedures for the preparation of various compounds (Chattopadhyay, Banerjee & Sarma, 1979).

Catalysis and Chemical Reactions

  • Cyclopropanation Reactions : The titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides towards functionally substituted 2-(1'-aminocyclopropyl)acetic acids, similar to this compound, demonstrates the utility of these compounds in producing structurally complex and biologically active molecules (Brackmann & Meijere, 2005).

Mechanism of Action

While the specific mechanism of action for 7-Cyclopropyl-7-oxoheptanoic acid is not mentioned in the search results, sulfonamides, which also contain a cyclopropane motif, are known to inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet for 7-Cyclopropyl-7-oxoheptanoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Future Directions

Cyclopropanes are increasingly being used in pharmaceutical research due to their high ring strain and unique bonding properties . The development of new synthetic strategies and methods can enable chemical space to be probed more effectively by enriching current lead-like and fragment compound libraries with compounds that can present new design elements and novel bond vectors .

properties

IUPAC Name

7-cyclopropyl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAAUKKBIMJGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645365
Record name 7-Cyclopropyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34131-41-4
Record name 7-Cyclopropyl-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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